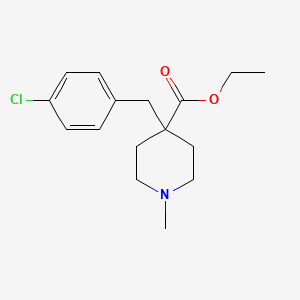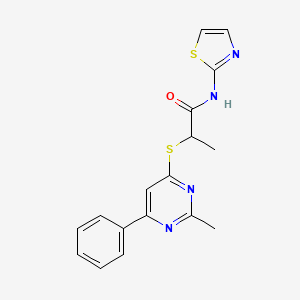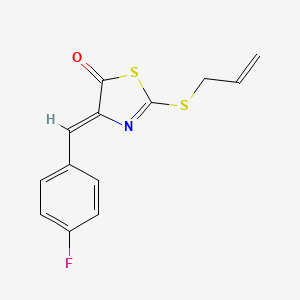![molecular formula C24H30ClN3O3 B5167749 ethyl N-[11-(2-pyrrolidin-1-ylpropanoyl)-5,6-dihydrobenzo[b][1]benzazepin-2-yl]carbamate;hydrochloride](/img/structure/B5167749.png)
ethyl N-[11-(2-pyrrolidin-1-ylpropanoyl)-5,6-dihydrobenzo[b][1]benzazepin-2-yl]carbamate;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl N-[11-(2-pyrrolidin-1-ylpropanoyl)-5,6-dihydrobenzobbenzazepin-2-yl]carbamate;hydrochloride is a complex organic compound that features a pyrrolidine ring, a benzazepine core, and a carbamate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-[11-(2-pyrrolidin-1-ylpropanoyl)-5,6-dihydrobenzobbenzazepin-2-yl]carbamate;hydrochloride typically involves multiple steps, including the formation of the pyrrolidine ring, the benzazepine core, and the carbamate group. One common synthetic route involves:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors such as 2-cyanoacetamide derivatives and chloroacetonitrile in the presence of triethylamine under reflux conditions in 1,4-dioxane.
Construction of the Benzazepine Core: This step may involve the use of aromatic C-nucleophiles and N-(4,4-diethoxybutyl)pyrimidin-2-amine in the presence of trifluoroacetic acid.
Introduction of the Carbamate Group: The final step involves the reaction of the intermediate with ethyl chloroformate to form the carbamate group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent quality control measures to monitor the reaction conditions and product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl N-[11-(2-pyrrolidin-1-ylpropanoyl)-5,6-dihydrobenzobbenzazepin-2-yl]carbamate;hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the carbamate group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted carbamates or amides.
Wissenschaftliche Forschungsanwendungen
Ethyl N-[11-(2-pyrrolidin-1-ylpropanoyl)-5,6-dihydrobenzobbenzazepin-2-yl]carbamate;hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of ethyl N-[11-(2-pyrrolidin-1-ylpropanoyl)-5,6-dihydrobenzobbenzazepin-2-yl]carbamate;hydrochloride involves its interaction with specific molecular targets and pathways. The pyrrolidine ring and benzazepine core are known to interact with various receptors and enzymes, potentially modulating their activity. This compound may exert its effects through:
Binding to Receptors: Interaction with neurotransmitter receptors, leading to modulation of signal transduction pathways.
Inhibition of Enzymes: Inhibition of specific enzymes involved in metabolic pathways, leading to altered cellular functions.
Vergleich Mit ähnlichen Verbindungen
Ethyl N-[11-(2-pyrrolidin-1-ylpropanoyl)-5,6-dihydrobenzobbenzazepin-2-yl]carbamate;hydrochloride can be compared with other similar compounds, such as:
Pyrrolidine Derivatives: Compounds like N-ethyl-2-pyrrolidin-1-ylethanamine.
Benzazepine Derivatives: Compounds containing the benzazepine core, such as certain antipsychotic drugs.
Carbamate Derivatives: Compounds like carbaryl, which is used as an insecticide.
The uniqueness of ethyl N-[11-(2-pyrrolidin-1-ylpropanoyl)-5,6-dihydrobenzobbenzazepin-2-yl]carbamate;hydrochloride lies in its specific combination of functional groups, which may confer unique biological activities and therapeutic potential.
Eigenschaften
IUPAC Name |
ethyl N-[11-(2-pyrrolidin-1-ylpropanoyl)-5,6-dihydrobenzo[b][1]benzazepin-2-yl]carbamate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O3.ClH/c1-3-30-24(29)25-20-13-12-19-11-10-18-8-4-5-9-21(18)27(22(19)16-20)23(28)17(2)26-14-6-7-15-26;/h4-5,8-9,12-13,16-17H,3,6-7,10-11,14-15H2,1-2H3,(H,25,29);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPPWHHHLFWEJAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC2=C(CCC3=CC=CC=C3N2C(=O)C(C)N4CCCC4)C=C1.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[(4-chlorobenzyl)thio]-N-(2-methoxyethyl)acetamide](/img/structure/B5167678.png)
![2-[(3-nitro-4-propoxyphenyl)methylsulfanyl]-4,5-dihydro-1H-imidazole;hydrochloride](/img/structure/B5167685.png)
![4-[(4-benzyl-1-piperidinyl)methyl]-N-(2,4-dimethoxyphenyl)benzamide](/img/structure/B5167688.png)
![4-chloro-N-[3-(4-chlorophenyl)-5-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl]benzamide](/img/structure/B5167700.png)

![(2E)-2-[[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methylidene]-1-benzothiophen-3-one](/img/structure/B5167724.png)
![(5Z)-5-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}imidazolidine-2,4-dione](/img/structure/B5167728.png)
![Propan-2-yl 2-[5-(4-bromophenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]propanoate](/img/structure/B5167738.png)




![4-(3,4-Dimethylphenyl)-2-[3-(4-fluorophenyl)-5-thiophen-3-yl-3,4-dihydropyrazol-2-yl]-1,3-thiazole;hydrobromide](/img/structure/B5167774.png)
![1-[3-[3-Benzyl-3-(hydroxymethyl)piperidin-1-yl]-3-oxopropyl]pyrrolidin-2-one](/img/structure/B5167789.png)
